2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and pharmaceutical applications . The presence of the trifluoromethyl group in the pyridine ring enhances the compound’s stability and reactivity, making it a key intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the chlorination of 6-methyl-4-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions . Another method includes the direct introduction of the trifluoromethyl group into the pyridine ring using trifluoromethylating reagents such as trifluoromethyl copper .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridines such as 2-(trifluoromethyl)-4-methylpyridine and 2-(chloromethyl)-4-(trifluoromethyl)pyridine .
Uniqueness
What sets 2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine apart is its unique combination of the trifluoromethyl and chloromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Properties
CAS No. |
1393531-62-8 |
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Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(8(10,11)12)3-7(4-9)13-5/h2-3H,4H2,1H3 |
InChI Key |
ACXIMXJJFAYSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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